3-(Pyridin-4-yl)propyl benzoate
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Overview
Description
3-(Pyridin-4-yl)propyl benzoate is an organic compound that features a pyridine ring attached to a benzoate ester through a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)propyl benzoate typically involves the esterification of benzoic acid with 3-(pyridin-4-yl)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-(Pyridin-4-yl)propanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-4-yl)propyl benzoate has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)propyl benzoate depends on its specific application. In the context of metal-organic frameworks, it acts as a linker molecule that coordinates with metal ions to form porous structures. These frameworks can adsorb gases and volatile organic compounds through supramolecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-4-yl)benzoic acid
- 3-(Pyridin-3-yl)propyl benzoate
Uniqueness
3-(Pyridin-4-yl)propyl benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its propyl linker provides flexibility, making it suitable for applications requiring adaptable molecular conformations. Additionally, the presence of both pyridine and benzoate functionalities allows for diverse chemical reactivity and coordination behavior.
Properties
IUPAC Name |
3-pyridin-4-ylpropyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-6-2-1-3-7-14)18-12-4-5-13-8-10-16-11-9-13/h1-3,6-11H,4-5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBDZRIANTTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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